2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid
Overview
Description
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group at the 6th position and a glycolic acid moiety at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid typically involves the introduction of the methoxy group and the glycolic acid moiety onto the naphthalene ring. One common method involves the methylation of 2-naphthol to introduce the methoxy group, followed by a glycolic acid substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The glycolic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-hydroxy-2-naphthylglycolic acid.
Reduction: Formation of 6-methoxy-2-naphthylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Comparison with Similar Compounds
6-Methoxy-2-naphthylacetic acid: A metabolite of Nabumetone with potential analgesic and anti-inflammatory effects.
6-Methoxy-2-naphthoic acid: Used in the synthesis of various organic compounds and materials.
Comparison: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is unique due to its glycolic acid moiety, which imparts distinct chemical and biological properties. Unlike 6-Methoxy-2-naphthylacetic acid, which is primarily studied for its pharmacological effects, this compound is explored for a broader range of applications, including material science and industrial uses .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7,12,14H,1H3,(H,15,16) |
InChI Key |
ILTWCDBBZJLOLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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